3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole
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Overview
Description
3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring, a pyrrolidine moiety, and a fluorophenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.
Sulfonylation: The methanesulfonyl group is added through sulfonylation reactions, typically using reagents like methanesulfonyl chloride in the presence of a base.
Coupling with Thiadiazole: The final step involves coupling the pyrrolidine derivative with a thiadiazole precursor under suitable conditions, often involving the use of coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in various substitution reactions, especially nucleophilic substitutions at the fluorophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole has shown promise in various assays, indicating potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a specialty chemical in various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonyl and thiadiazole moieties could participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-({1-[(2-Chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole
- 3-({1-[(2-Bromophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole
- 3-({1-[(2-Methylphenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole
Uniqueness
Compared to its analogs, 3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding interactions, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-[1-[(2-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxy-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3S2/c14-12-4-2-1-3-10(12)9-22(18,19)17-6-5-11(8-17)20-13-7-15-21-16-13/h1-4,7,11H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNSRZUXRUCMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)S(=O)(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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